4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol
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Overview
Description
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C₁₁H₁₉NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 3-methylthiophene with ethylamine, followed by a series of steps to introduce the butan-2-ol moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Ethanol, methanol, dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NOS |
---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-[1-(3-methylthiophen-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C11H19NOS/c1-8-5-7-14-11(8)10(3)12-6-4-9(2)13/h5,7,9-10,12-13H,4,6H2,1-3H3 |
InChI Key |
YEPIEHJJEIRGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCCC(C)O |
Origin of Product |
United States |
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